molecular formula C11H11NO B3318139 N-(naphthalen-1-ylmethyl)hydroxylamine CAS No. 98978-49-5

N-(naphthalen-1-ylmethyl)hydroxylamine

Cat. No.: B3318139
CAS No.: 98978-49-5
M. Wt: 173.21 g/mol
InChI Key: MPCXCHXFWBBRME-UHFFFAOYSA-N
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Description

N-(naphthalen-1-ylmethyl)hydroxylamine: is an organic compound with the molecular formula C₁₁H₁₁NO and a molecular weight of 173.21 g/mol It is characterized by the presence of a naphthalene ring attached to a hydroxylamine group via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(naphthalen-1-ylmethyl)hydroxylamine typically involves the reaction of naphthalen-1-ylmethylamine with hydroxylamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include ethanol or methanol, and the reaction is often catalyzed by acids or bases to facilitate the formation of the hydroxylamine group .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N-(naphthalen-1-ylmethyl)hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

N-(naphthalen-1-ylmethyl)hydroxylamine serves as a reagent in organic synthesis for preparing various naphthalene derivatives. Its reactive hydroxylamine group allows for diverse transformations, including oxidation, reduction, and substitution reactions. This versatility is crucial for developing new compounds in synthetic chemistry.

Biological Research

In biological contexts, this compound is utilized as a probe to study enzyme mechanisms and protein interactions. The compound can form covalent bonds with nucleophilic residues in proteins, which may lead to the inhibition or modification of enzyme activity. This property is particularly beneficial for investigating biochemical pathways and cellular processes.

Medicinal Chemistry

The compound has potential applications in drug development due to its bioactive properties. Hydroxylamines are known for their ability to form various derivatives, which can be explored for therapeutic uses. For instance, related compounds have been studied for their roles as histone deacetylase (HDAC) inhibitors, which are important in cancer treatment.

Case Study 1: HDAC Inhibition

Research has shown that hydroxamic acid derivatives, including those related to this compound, exhibit potent HDAC inhibition activity. Compounds like Givinostat, derived from naphthalene structures, are currently undergoing clinical trials for treating various cancers such as Hodgkin’s lymphoma and multiple myeloma .

Case Study 2: Enzyme Mechanism Studies

A study involving this compound demonstrated its effectiveness as a tool for probing enzyme mechanisms. By covalently modifying target enzymes, researchers could elucidate the roles of specific amino acids in enzymatic activity .

Mechanism of Action

The mechanism of action of N-(naphthalen-1-ylmethyl)hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The hydroxylamine group can participate in redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. These interactions can affect cellular pathways and biochemical processes .

Comparison with Similar Compounds

Uniqueness: N-(naphthalen-1-ylmethyl)hydroxylamine is unique due to the presence of the naphthalene ring, which imparts distinct chemical properties and reactivity.

Biological Activity

N-(naphthalen-1-ylmethyl)hydroxylamine is a compound of significant interest in medicinal and organic chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the chemical formula C13H13N1O1C_{13}H_{13}N_{1}O_{1}. It features a hydroxylamine functional group attached to a naphthalene moiety, which influences its reactivity and biological properties. The presence of the naphthalene structure is crucial as it contributes to the compound's unique interactions within biological systems.

The mechanism of action for this compound primarily involves its interaction with various molecular targets such as enzymes and receptors. The hydroxylamine group can participate in redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. This property allows it to affect cellular pathways and biochemical processes, potentially making it a candidate for therapeutic applications.

Anticancer Potential

The compound's potential as an anticancer agent is also noteworthy. Hydroxylamine derivatives have been studied for their ability to inhibit cancer cell proliferation through various pathways. For instance, compounds structurally similar to this compound have shown promise in inhibiting tumor growth in vitro and in vivo by affecting vascular endothelial growth factor (VEGF) pathways .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is essential:

Compound NameStructural FeaturesUnique Aspects
N-(naphthalen-2-ylmethyl)hydroxylamineHydroxylamine group at 2-positionDifferent reactivity due to positional change
N-(phenylmethyl)hydroxylaminePhenyl ring instead of naphthaleneExhibits different pharmacological properties
O-benzylhydroxylamineBenzene ring instead of naphthaleneStrong IDO1 inhibition properties

This comparison highlights how the naphthalene structure contributes to distinct chemical properties and biological activities compared to other hydroxylamines.

Case Studies and Research Findings

Several studies have explored the biological activity of hydroxylamines, providing insights into their potential applications:

  • Antibacterial Studies : Research has shown that hydroxylamines can exhibit minimum inhibitory concentrations (MICs) as low as 0.0039 mg/mL against S. aureus and E. coli, indicating strong antibacterial activity .
  • Anticancer Research : A study on naphthoquinone derivatives indicated that modifications on the naphthalene core could enhance anticancer activity, suggesting that similar modifications on this compound might yield promising results in cancer therapy .
  • Pharmacological Evaluations : Various pharmacological evaluations have demonstrated that hydroxylamine derivatives can modulate enzyme activities involved in critical metabolic pathways, which may be exploited for therapeutic interventions .

Properties

IUPAC Name

N-(naphthalen-1-ylmethyl)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c13-12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,12-13H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCXCHXFWBBRME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(naphthalen-1-ylmethyl)hydroxylamine
N-(naphthalen-1-ylmethyl)hydroxylamine
N-(naphthalen-1-ylmethyl)hydroxylamine
N-(naphthalen-1-ylmethyl)hydroxylamine
N-(naphthalen-1-ylmethyl)hydroxylamine
N-(naphthalen-1-ylmethyl)hydroxylamine

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